REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([O:27]C)=[C:4]([O:25][CH3:26])[C:5]([O:23][CH3:24])=[C:6]([O:21]C)[C:7]=1[CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][C:17]#[C:18][CH2:19][OH:20].N1C(C(O)=O)=CC=CC=1C(O)=O>C(#N)C.O>[CH3:24][O:23][C:5]1[C:6](=[O:21])[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][C:17]#[C:18][CH2:19][OH:20])=[C:2]([CH3:1])[C:3](=[O:27])[C:4]=1[O:25][CH3:26]
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Name
|
ceric ammonium nitrate
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Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
5-methyl-1,2,3,4-tetramethoxy-6-(12-hydroxy-5,10-dodecadiynyl)benzene
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(C1CCCCC#CCCCC#CCO)OC)OC)OC)OC
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)O)C(=O)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
ADDITION
|
Details
|
by adding dropwise
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered out
|
Type
|
DISTILLATION
|
Details
|
the acetonitrile was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
By adding isopropyl ether (20 ml) and water (20 ml) to the residue
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous sodium bicarbonate solution and aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, dried (over MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting in a residue
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a column of silica gel developing with a mixed solvent of isopropyl ether and ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C(=C(C(C1OC)=O)C)CCCCC#CCCCC#CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |